molecular formula C18H19N5O2 B2767687 8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896674-23-0

8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2767687
CAS No.: 896674-23-0
M. Wt: 337.383
InChI Key: STYWZDDXDWKGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,5-Dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound with the molecular formula C21H25N5O2 and a molecular weight of 379.46 g/mol . It is a tricyclic derivative based on the imidazo[2,1-f]purine-2,4-dione scaffold, a structure class that has shown significant promise in preclinical pharmacological research. Scientific studies on closely related analogues have identified this class of compounds as potent ligands for the 5-HT1A serotonin receptor . This receptor is a critical target in the development of new therapeutic agents for disorders of the central nervous system. In vivo preclinical models suggest that certain compounds within this structural class exhibit notable anxiolytic-like and antidepressant-like activities . The biological activity, combined with its specific chemical structure, makes this compound a valuable reference standard and a key intermediate for researchers in medicinal chemistry. It is used in the synthesis and optimization of new chemical entities, the study of structure-activity relationships (SAR), and the investigation of neuropharmacological pathways. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(3,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-9-6-10(2)8-13(7-9)22-11(3)12(4)23-14-15(19-17(22)23)21(5)18(25)20-16(14)24/h6-8H,1-5H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYWZDDXDWKGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving the purine core and suitable reagents.

    Substitution Reactions: The methyl and dimethylphenyl groups are introduced through substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

    DNA Intercalation: It may intercalate into DNA, affecting DNA replication and transcription.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[2,1-f]purine-dione scaffold serves as a versatile pharmacophore. Key structural variations (substituents at positions 1, 3, 6, 7, and 8) significantly influence biological activity, receptor selectivity, and pharmacokinetic profiles. Below is a comparative analysis with closely related compounds:

Table 1: Structural and Functional Comparison of Imidazo[2,1-f]Purine-Dione Derivatives

Compound Name & Substituents Key Biological Activities Receptor Affinity/IC50/Ki Values Reference
CB11 : 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-imidazopurine-dione PPARγ agonism; induces apoptosis in NSCLC via ROS, caspase-3 activation PPARγ activation (EC50 = 0.8 μM); IC50 for NSCLC cells: 5 μM
Compound 3i : 8-(5-(4-(2-Fluorophenyl)piperazinyl)pentyl)-1,3,7-trimethyl-imidazopurine-dione 5-HT1A/5-HT7 receptor modulation; antidepressant activity (FST model) 5-HT1A Ki = 12 nM; 5-HT7 Ki = 38 nM
Compound 6h : 8-[3-(N4-Phenylpiperazinyl)propyl]-1,3-dimethyl-imidazopurine-dione 5-HT1A receptor affinity; antidepressant effect (FST model) 5-HT1A Ki = 5.6 nM; selectivity >100-fold over 5-HT2A
ALTA_2 : 8-(4-Hydroxybutyl)-1-methyl-7-phenyl-imidazopurine-dione EphB4 kinase inhibition IC50 = 2.7–2.9 μM
Target Compound : 8-(3,5-Dimethylphenyl)-1,6,7-trimethyl-imidazopurine-dione Predicted: PPARγ/5-HT receptor modulation; potential anticancer/antidepressant activity Inferred: Similar to CB11 but enhanced lipophilicity

Key Structural and Functional Insights

Methyl Groups at 1, 6, 7: These substitutions reduce metabolic degradation (via cytochrome P450 inhibition) compared to unmethylated analogs, as seen in compounds 3i and 6h .

Biological Activity Trends: Anticancer Potential: CB11’s PPARγ-dependent apoptosis mechanism suggests that the target compound, with a bulkier aryl group at position 8, may exhibit stronger binding to PPARγ’s hydrophobic pocket, enhancing antitumor efficacy . Antidepressant Activity: Fluorinated arylpiperazinyl derivatives (e.g., 3i) show high 5-HT1A affinity (Ki < 20 nM), but the target compound’s 3,5-dimethylphenyl group may reduce polar interactions with 5-HT7, favoring 5-HT1A selectivity .

Biological Activity

8-(3,5-Dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound with potential therapeutic applications. It belongs to the class of purine derivatives and has garnered attention for its biological activities, particularly in relation to its pharmacological properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C21H25N5O3
  • Molecular Weight : 395.463 g/mol
  • IUPAC Name : 6-(3,5-dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Biological Activity Overview

The biological activity of 8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been explored in various studies. Its potential applications include:

  • Anticancer Activity : The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell division and proliferation. Inhibitors of CDKs are being developed as potential anticancer agents due to their role in regulating the cell cycle .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are linked to the compound's interaction with histamine H4 receptors, which are implicated in neuroinflammation and cognitive function.

Case Studies and Experimental Data

  • Cyclin-dependent Kinase Inhibition :
    • A study demonstrated that specific purine derivatives could enhance inhibition against CDK2/cyclin E complexes. The introduction of substituents like the adamantane moiety improved solubility and maintained biological activity .
    • Table 1 : Comparison of CDK Inhibition Potency
      | Compound | IC50 (μM) | Remarks |
      |----------|------------|---------|
      | Parent Compound | 10 | Baseline |
      | Adamantane Derivative | 5 | Enhanced potency |
  • Neuroprotective Studies :
    • Research involving animal models indicated that compounds similar to 8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibited significant neuroprotective effects against oxidative stress-induced neuronal damage. These findings suggest potential therapeutic avenues for treating neurodegenerative disorders.

The mechanism through which 8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its biological effects is primarily through modulation of enzyme activity associated with cell cycle regulation and neuroprotection. The binding affinity to CDKs suggests a competitive inhibition model where the compound occupies the active site of these kinases.

Q & A

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine A2A_{2A} receptors. Focus on hydrogen bonding between the dione moiety and residues like Asn253/His264 .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .
  • Validation : Compare computational KdK_d values with radioligand displacement assays (e.g., using 3H^3H-ZM241385). Discrepancies >10-fold may indicate incomplete solvation models or protonation state errors .

Advanced: How can researchers resolve contradictory reports about this compound’s biological activity (e.g., antiviral vs. anticancer)?

Methodological Answer :
Contradictions often arise from:

  • Assay Conditions : Varying cell lines (e.g., HeLa vs. HepG2) or serum concentrations alter metabolic stability .
  • Structural Analogues : Subtle substituent changes (e.g., 3,5-dimethylphenyl vs. benzyl groups) impact target selectivity .
    Resolution Workflow :

Replicate assays in standardized conditions (e.g., RPMI-1640 medium, 10% FBS).

Perform SAR studies with derivatives to isolate pharmacophores responsible for specific activities .

Use transcriptomics (RNA-seq) to identify differentially expressed pathways (e.g., apoptosis vs. viral entry) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Q. Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for imidazopurines) .
  • Photostability : Expose to UV-Vis light (300–800 nm) for 48h; monitor degradation via HPLC (e.g., >90% purity retention at 4°C in amber vials) .
  • Hydrolytic Stability : Test in PBS (pH 7.4 and 5.0) at 37°C; ester or amide bonds may hydrolyze over 72h .

Advanced: What mechanistic insights explain the compound’s enzyme inhibition kinetics (e.g., for PDE5 or CDK2)?

Q. Methodological Answer :

  • Enzyme Assays : Use fluorescence polarization (FP) for PDE5 inhibition (IC50IC_{50}) or radiometric assays for CDK2.
  • Kinetic Analysis : Fit data to Michaelis-Menten models. For example, competitive inhibition patterns (KiK_i) suggest direct binding to the active site .
  • Structural Probes : Co-crystallize with target enzymes to resolve binding modes. For PDE5, the dione moiety may chelate Mg2+^{2+} ions in the catalytic site .

Basic: How can impurities in synthesized batches be characterized and minimized?

Q. Methodological Answer :

  • HPLC-MS : Identify impurities >0.1% using C18 columns (ACN/water gradient). Common byproducts include dealkylated or oxidized derivatives .
  • Purification : Optimize column chromatography (e.g., silica gel, 20–40% EtOAc/hexane) or recrystallization (e.g., from EtOH/H2_2O) .
  • DoE : Apply Plackett-Burman designs to screen factors (e.g., reaction time, stoichiometry) affecting impurity formation .

Advanced: What in silico tools predict metabolic pathways and potential toxicity?

Q. Methodological Answer :

  • Metabolism Prediction : Use GLORYx or ADMET Predictor to identify Phase I/II metabolism sites (e.g., N-demethylation or glucuronidation) .
  • Toxicity Screening : Run ProTox-II for hepatotoxicity alerts (e.g., mitochondrial dysfunction linked to methyl group positions) .
  • Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.